molecular formula C14H20OSi B11719395 Trimethyl[2-(3-propoxyphenyl)ethynyl]silane

Trimethyl[2-(3-propoxyphenyl)ethynyl]silane

Cat. No.: B11719395
M. Wt: 232.39 g/mol
InChI Key: CMENWOHGDHLABP-UHFFFAOYSA-N
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Description

Trimethyl[2-(3-propoxyphenyl)ethynyl]silane: is an organosilicon compound with the molecular formula C14H20OSi and a molecular weight of 232.39 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 3-propoxyphenyl moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl[2-(3-propoxyphenyl)ethynyl]silane typically involves the reaction of 3-propoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Trimethyl[2-(3-propoxyphenyl)ethynyl]silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimethyl[2-(3-propoxyphenyl)ethynyl]silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl[2-(3-propoxyphenyl)ethynyl]silane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The trimethylsilyl group can be selectively removed to reveal a reactive ethynyl group, which can further undergo various chemical transformations .

Comparison with Similar Compounds

Uniqueness: Trimethyl[2-(3-propoxyphenyl)ethynyl]silane is unique due to the presence of the 3-propoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the propoxyphenyl moiety is desired .

Properties

Molecular Formula

C14H20OSi

Molecular Weight

232.39 g/mol

IUPAC Name

trimethyl-[2-(3-propoxyphenyl)ethynyl]silane

InChI

InChI=1S/C14H20OSi/c1-5-10-15-14-8-6-7-13(12-14)9-11-16(2,3)4/h6-8,12H,5,10H2,1-4H3

InChI Key

CMENWOHGDHLABP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C#C[Si](C)(C)C

Origin of Product

United States

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